molecular formula C12H11ClN4O B2825409 1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 86662-61-5

1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B2825409
CAS No.: 86662-61-5
M. Wt: 262.7
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Description

1-(Chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, featuring a triazole ring fused to a quinazoline core, makes it an interesting subject for scientific research and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Quinazoline Core Construction: The quinazoline core is often synthesized via the condensation of anthranilic acid derivatives with formamide or its equivalents.

    Chloromethylation and Ethylation: The final steps involve the introduction of the chloromethyl and ethyl groups. Chloromethylation can be performed using chloromethyl methyl ether or similar reagents, while ethylation is typically achieved through alkylation reactions using ethyl halides.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to the formation of various substituted derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its biological activity.

    Cyclization and Rearrangement: Under certain conditions, the compound can undergo cyclization or rearrangement reactions, leading to structurally diverse products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a quinazolinone derivative.

Scientific Research Applications

1-(Chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: Due to its potential anticancer properties, it is investigated as a lead compound for the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or other enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

    1-(Chloromethyl)-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Similar structure but with a methyl group instead of an ethyl group.

    1-(Bromomethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    1-(Chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-6(4H)-one: Similar structure but with a different position of the triazole ring.

Uniqueness: 1-(Chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chloromethyl and ethyl groups provides distinct chemical properties that can be exploited in various applications.

This compound’s unique structure and versatile reactivity make it a valuable subject for ongoing research in multiple scientific fields.

Properties

IUPAC Name

1-(chloromethyl)-4-ethyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O/c1-2-16-11(18)8-5-3-4-6-9(8)17-10(7-13)14-15-12(16)17/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZGIXHVHWTYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86662-61-5
Record name 1-(chloromethyl)-4-ethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
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